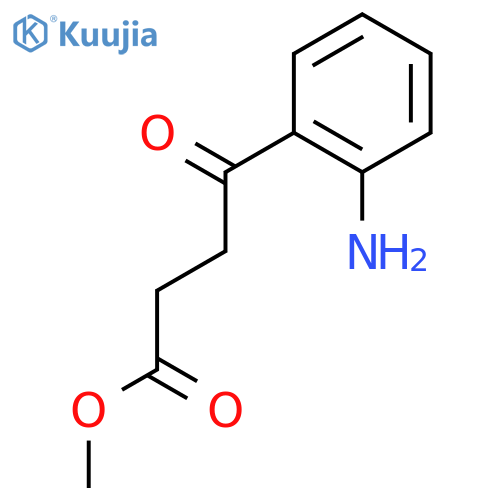

Cas no 57231-39-7 (Methyl 4-(2-aminophenyl)-4-oxobutanoate)

Methyl 4-(2-aminophenyl)-4-oxobutanoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(2-aminophenyl)-4-oxobutanoate

- 4-(2-AMino-phenyl)-4-oxo-butyric acid Methyl ester

- Methyl 4-(2-Amino-phenyl)-4-oxo-butyrate

- SCHEMBL9375306

- G11805

- 4-(2-Aminophenyl)-4-oxo-butyric acid methyl ester

- 57231-39-7

- EN300-6241742

- Methyl4-(2-aminophenyl)-4-oxobutanoate

- methyl 4-(2-aminophenyl)-4-oxobutyrate

- SB78272

- LRIKFAUEEGOUQL-UHFFFAOYSA-N

- DTXSID40563381

-

- インチ: InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3

- InChIKey: LRIKFAUEEGOUQL-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CCC(=O)C1=CC=CC=C1N

計算された属性

- せいみつぶんしりょう: 207.08954328g/mol

- どういたいしつりょう: 207.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 4-(2-aminophenyl)-4-oxobutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD2604648-1g |

Methyl4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 95+% | 1g |

RMB 1976.80 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738374-1g |

Methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 98% | 1g |

¥3202.00 | 2024-05-08 | |

| TRC | M289205-100mg |

methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 100mg |

$ 160.00 | 2022-06-04 | ||

| Enamine | EN300-6241742-0.25g |

methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 0.25g |

$1038.0 | 2023-05-25 | ||

| Enamine | EN300-6241742-1.0g |

methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 1g |

$1129.0 | 2023-05-25 | ||

| Alichem | A019116114-1g |

Methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 95% | 1g |

$317.24 | 2023-09-01 | |

| Enamine | EN300-6241742-10.0g |

methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 10g |

$4852.0 | 2023-05-25 | ||

| Enamine | EN300-6241742-2.5g |

methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 2.5g |

$2211.0 | 2023-05-25 | ||

| Chemenu | CM125699-1g |

methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 95% | 1g |

$356 | 2023-01-09 | |

| Crysdot LLC | CD12059768-1g |

Methyl 4-(2-aminophenyl)-4-oxobutanoate |

57231-39-7 | 95+% | 1g |

$377 | 2024-07-24 |

Methyl 4-(2-aminophenyl)-4-oxobutanoate 関連文献

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

Methyl 4-(2-aminophenyl)-4-oxobutanoateに関する追加情報

Professional Introduction to Methyl 4-(2-aminophenyl)-4-oxobutanoate (CAS No. 57231-39-7)

Methyl 4-(2-aminophenyl)-4-oxobutanoate, with the chemical formula C10H11NO3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its structural features, which include a methyl ester group and an aromatic amine moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The CAS No. 57231-39-7 of Methyl 4-(2-aminophenyl)-4-oxobutanoate provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. This numbering system is crucial for researchers and manufacturers to accurately track and utilize the compound in their respective fields.

In recent years, Methyl 4-(2-aminophenyl)-4-oxobutanoate has garnered attention due to its potential applications in drug development. The aromatic amine component of this compound can interact with biological targets, making it a promising candidate for the synthesis of novel therapeutic agents. Specifically, research has explored its role in developing inhibitors for enzymes involved in inflammatory pathways.

One of the most intriguing aspects of Methyl 4-(2-aminophenyl)-4-oxobutanoate is its versatility as a building block in organic synthesis. The methyl ester group can be readily modified through various chemical reactions, such as hydrolysis or transesterification, allowing for the creation of diverse derivatives. These derivatives can then be further functionalized to produce complex molecules with tailored biological activities.

Recent studies have highlighted the compound's significance in the development of neuroprotective agents. The structural motif of Methyl 4-(2-aminophenyl)-4-oxobutanoate shares similarities with known bioactive compounds that modulate neurotransmitter systems. This similarity suggests that derivatives of this compound may exhibit properties useful in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic processes and flow chemistry, have been employed to optimize yield and purity. These advancements not only enhance the efficiency of production but also minimize environmental impact, aligning with green chemistry principles.

In addition to its pharmaceutical applications, Methyl 4-(2-aminophenyl)-4-oxobutanoate has shown promise in material science. Its ability to form stable complexes with metal ions makes it a potential candidate for developing novel catalysts and coordination polymers. Such materials could find applications in catalysis, sensing, and even energy storage technologies.

The long-tail keyword "Methyl 4-(2-aminophenyl)-4-oxobutanoate" encompasses a wealth of information about its chemical properties, synthesis methods, and potential applications. By understanding these aspects, researchers can better utilize this compound in their work, leading to innovative breakthroughs in drug discovery and material science.

The chemical community continues to explore new ways to leverage the unique properties of Methyl 4-(2-aminophenyl)-4-oxobutanoate. Ongoing research aims to uncover additional biological activities and synthetic pathways, further expanding its utility. As our understanding of this compound grows, so does its potential to contribute to advancements in medicine and technology.

In conclusion, Methyl 4-(2-aminophenyl)-4-oxobutanoate (CAS No. 57231-39-7) is a multifaceted compound with significant implications in pharmaceuticals and material science. Its structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs and innovative materials. As scientific exploration continues, the applications of this compound are likely to expand even further, driving progress across multiple disciplines.

57231-39-7 (Methyl 4-(2-aminophenyl)-4-oxobutanoate) 関連製品

- 105602-27-5(N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)

- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)

- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)

- 1808492-36-5(N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide)

- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)

- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)

- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)

- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)

- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)